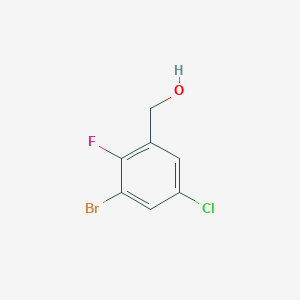

3-Bromo-5-chloro-2-fluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-chloro-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVCPOIRUHRROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 3 Bromo 5 Chloro 2 Fluorobenzyl Alcohol

Reactivity of the Benzylic Hydroxyl Group

The hydroxyl group attached to the benzylic carbon is a key site for a variety of chemical reactions, including nucleophilic substitutions, oxidations, and derivatizations such as esterification and etherification. The reactivity at this position is significantly influenced by the stability of potential intermediates, which is in turn affected by the electronic properties of the substituted aromatic ring.

Nucleophilic Substitution Reactions (SN1, SN2)

The conversion of the hydroxyl group into a better leaving group, typically through protonation in acidic media, renders the benzylic carbon susceptible to nucleophilic attack. libretexts.org The reaction can proceed through either an SN1 or SN2 mechanism, with the preferred pathway being dependent on the reaction conditions and the nature of the nucleophile. fiveable.meucalgary.ca

Primary benzylic halides, which can be formed from the corresponding alcohol, generally favor the SN2 pathway. ucalgary.ca This mechanism involves a backside attack by the nucleophile in a single, concerted step. For 3-Bromo-5-chloro-2-fluorobenzyl alcohol, being a primary alcohol, its derivatives would be expected to react via an SN2 mechanism with strong nucleophiles.

Conversely, the SN1 mechanism involves the formation of a carbocation intermediate. Benzylic carbocations are notably stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization makes the SN1 pathway viable for benzylic substrates, especially with weaker nucleophiles or under solvolytic conditions. The presence of electron-withdrawing halogen substituents (bromo, chloro, and fluoro) on the aromatic ring of this compound would destabilize the benzylic carbocation, thereby disfavoring the SN1 mechanism to some extent compared to unsubstituted benzyl (B1604629) alcohol.

A rapid and highly selective method for the chlorination of benzylic alcohols under neutral conditions has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO), proceeding primarily through an SN2 pathway. organic-chemistry.org This method is compatible with acid-labile functional groups and offers high yields. organic-chemistry.org

| Parameter | SN1 Pathway | SN2 Pathway |

| Intermediate | Benzylic Carbocation | Transition State |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents stabilize the carbocation | Polar aprotic solvents are preferred |

| Influence of Halogens | Electron-withdrawing halogens destabilize the carbocation, slowing the reaction rate. | Steric hindrance from ortho substituents can affect the rate. |

Oxidative Transformations

The benzylic hydroxyl group of this compound can be oxidized to the corresponding aldehyde, 3-bromo-5-chloro-2-fluorobenzaldehyde, or further to 3-bromo-5-chloro-2-fluorobenzoic acid. The choice of oxidizing agent determines the extent of the oxidation.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), are typically used for the selective oxidation of primary alcohols to aldehydes. For instance, the oxidation of the related 3-bromo-5-fluorobenzyl alcohol with PCC yields 3-bromo-5-fluorobenzaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid.

| Oxidizing Agent | Product | Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | 3-Bromo-5-chloro-2-fluorobenzaldehyde | Anhydrous solvent (e.g., dichloromethane) |

| Manganese Dioxide (MnO₂) | 3-Bromo-5-chloro-2-fluorobenzaldehyde | Neutral, aprotic solvent |

| Potassium Permanganate (KMnO₄) | 3-Bromo-5-chloro-2-fluorobenzoic acid | Basic or acidic aqueous solution, often with heating |

Esterification and Etherification Reactions

Esterification: this compound can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form esters. wikipedia.org These reactions are often catalyzed by a strong acid when reacting with a carboxylic acid. The use of more reactive acyl chlorides in the presence of a non-nucleophilic base, like pyridine, can proceed under milder conditions.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. masterorganicchemistry.comyoutube.comyoutube.com This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comyoutube.comyoutube.com Given that this is a primary alcohol, the Williamson ether synthesis is a suitable method for preparing a variety of ethers. masterorganicchemistry.com

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | 3-Bromo-5-chloro-2-fluorobenzyl ester |

| Acyl Chloride (R-COCl) + Base (e.g., Pyridine) | 3-Bromo-5-chloro-2-fluorobenzyl ester | |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 3-Bromo-5-chloro-2-fluorobenzyl ether |

Reactivity of the Multi-Halogenated Aromatic Core

The presence of three halogen atoms on the aromatic ring significantly influences its reactivity, particularly towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic compounds, especially when the ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of the electronegative fluorine, chlorine, and bromine atoms on the benzene (B151609) ring of this compound makes the ring electron-deficient and thus more susceptible to nucleophilic attack.

The general leaving group aptitude in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

The regioselectivity of SNAr reactions on polyhalogenated benzenes is a complex interplay of the electronic effects of the substituents. The incoming nucleophile will preferentially attack the most electron-deficient carbon atom that bears a good leaving group.

In this compound, the fluorine atom is positioned ortho to the benzyl alcohol group and meta to the bromine and chlorine atoms. The chlorine is para to the fluorine and meta to the benzyl alcohol group and the bromine. The bromine is para to the benzyl alcohol group and meta to the fluorine and chlorine.

Fluorine at C2: The fluorine atom is generally the best leaving group in SNAr reactions. Its position ortho to the electron-withdrawing (by induction) CH₂OH group and activated by the other halogens makes the C2 position a likely site for nucleophilic attack.

Chlorine at C5: The chlorine atom is also a potential leaving group. Its reactivity will be influenced by the combined electron-withdrawing effects of the other substituents.

Bromine at C3: Bromine is a poorer leaving group than fluorine and chlorine in SNAr reactions.

Computational studies on similar polyhalogenated aromatic compounds have been used to predict regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. wuxibiology.com The lobes of the LUMO indicate the sites most susceptible to nucleophilic attack. For this compound, the relative sizes of the LUMO lobes on the carbons bearing the halogens would determine the most likely position for substitution. Without specific experimental or computational data for this molecule, it is challenging to definitively predict the regioselectivity. However, based on general principles, the fluorine atom at the C2 position is the most probable site for substitution in an SNAr reaction.

Comparative Reactivity Trends among Halogen Series

The reactivity of halogenated benzyl alcohols is significantly influenced by the nature and position of the halogen substituents on the aromatic ring. In this compound, the presence of three different halogens—fluorine, chlorine, and bromine—provides a basis for understanding their comparative influence on reaction rates and mechanisms.

Generally, the reactivity of aryl halides in reactions involving the cleavage of the carbon-halogen (C-X) bond follows the order C-I > C-Br > C-Cl > C-F. This trend is primarily dictated by the bond dissociation energies, with the C-I bond being the weakest and the C-F bond being the strongest. Consequently, in reactions where the C-X bond is cleaved, such as in many metal-catalyzed cross-coupling reactions, the C-Br bond in this compound is expected to be significantly more reactive than the C-Cl bond. The C-F bond is typically unreactive under these conditions.

Kinetic studies on the solvolysis of substituted benzyl halides have provided valuable data on reactivity trends. For instance, studies on the solvolysis of various benzyl bromides and chlorides in different solvent systems have shown that electron-withdrawing groups, such as halogens, generally decrease the rate of SN1 reactions by destabilizing the resulting benzylic carbocation. koreascience.krnih.gov However, the relative rates are also influenced by the specific halogen and its position. In the case of this compound, the cumulative electron-withdrawing effect of the three halogens would be expected to disfavor carbocation formation at the benzylic position, thereby slowing down SN1-type reactions of the alcohol group.

The following table provides a qualitative comparison of the expected reactivity of the different carbon-halogen bonds in this compound in typical nucleophilic aromatic substitution and metal-catalyzed reactions.

| Bond | Relative Bond Strength | Expected Reactivity in Metal-Catalyzed Coupling | Expected Reactivity in Nucleophilic Aromatic Substitution |

| C-F | Highest | Lowest | Lowest (unless activated) |

| C-Cl | Intermediate | Intermediate | Intermediate (unless activated) |

| C-Br | Lowest | Highest | Highest (unless activated) |

Electrophilic Aromatic Substitution Limitations and Potential Modifications

The aromatic ring of this compound is heavily substituted with electron-withdrawing halogen atoms and a hydroxymethyl group. Halogens are known to be deactivating groups in electrophilic aromatic substitution (EAS) reactions due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. masterorganicchemistry.comlibretexts.org The cumulative deactivating effect of three halogen atoms makes the benzene ring of this molecule significantly less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Furthermore, the existing substituents direct incoming electrophiles to specific positions. The fluorine at the 2-position and the chlorine at the 5-position are ortho, para-directing, while the bromine at the 3-position is also ortho, para-directing. However, the strong deactivation of the ring poses a significant barrier to further substitution. Friedel-Crafts reactions, in particular, are generally unsuccessful on strongly deactivated rings. uci.edu

The potential sites for electrophilic attack on the aromatic ring are the 4- and 6-positions. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Influence of Substituents |

| 4 | Ortho to -Br, Para to -F, Meta to -Cl and -CH₂OH |

| 6 | Ortho to -Cl, Para to -CH₂OH, Meta to -Br and -F |

Steric hindrance from the existing substituents, particularly the ortho-fluorine and the hydroxymethyl group, would also play a significant role in directing the regioselectivity of any potential EAS reaction, likely favoring the less hindered position. fiveable.melibretexts.org

To overcome the low reactivity of the ring, harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures, would likely be required. However, such conditions could lead to undesired side reactions. Potential modifications to enhance reactivity could involve the conversion of the alcohol to a more activating group, although this is synthetically challenging without affecting the halogen substituents.

Metal-Catalyzed Transformations on Carbon-Halogen Bonds (e.g., Aryl Coupling)

Metal-catalyzed cross-coupling reactions provide a powerful tool for the selective functionalization of carbon-halogen bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations. As previously mentioned, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. dicp.ac.cnresearchgate.netrsc.org

This selective reactivity allows for the functionalization of the 3-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations. For example, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or alkyl group at the 3-position.

A hypothetical reaction sequence is presented below:

Selective Suzuki Coupling: Reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-substituted-5-chloro-2-fluorobenzyl alcohol.

Subsequent Coupling: The remaining C-Cl bond could then be functionalized under more forcing reaction conditions or with a catalyst system specifically designed for the activation of aryl chlorides.

The table below outlines the expected reactivity in various common metal-catalyzed cross-coupling reactions.

| Reaction Type | Coupling Partner | Expected Site of Reaction | Potential Product |

| Suzuki-Miyaura | Organoboron reagent | C-Br | 3-Aryl/alkyl-5-chloro-2-fluorobenzyl alcohol |

| Heck | Alkene | C-Br | 3-Vinyl-5-chloro-2-fluorobenzyl alcohol |

| Sonogashira | Terminal alkyne | C-Br | 3-Alkynyl-5-chloro-2-fluorobenzyl alcohol |

| Buchwald-Hartwig | Amine | C-Br | 3-Amino-5-chloro-2-fluorobenzyl alcohol |

Radical Reactions and Mechanistic Investigations

The benzylic position of this compound is susceptible to radical reactions, particularly radical halogenation. The stability of the intermediate benzyl radical plays a crucial role in these transformations.

Radical Halogenation Processes

Free-radical halogenation, typically initiated by UV light or a radical initiator, can be used to replace the benzylic hydrogen atoms with a halogen. wikipedia.org For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for benzylic bromination. researchgate.netsci-hub.seoregonstate.edu

The mechanism proceeds via a chain reaction involving the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: Abstraction of a benzylic hydrogen by a radical to form a stabilized benzylic radical. This radical then reacts with the halogenating agent to form the product and regenerate the radical chain carrier.

Termination: Combination of two radicals.

The benzylic radical of this compound is stabilized by resonance with the aromatic ring. However, the electron-withdrawing nature of the halogen substituents on the ring can influence the stability of this radical and, consequently, the rate of the reaction.

Interactions with Radical Scavengers

Radical scavengers, such as persistent radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are often used to study and control radical reactions. acs.org Hindered phenols are also well-known radical scavengers, acting by donating a hydrogen atom to reactive radicals to form a stable phenoxyl radical. mdpi.comresearchgate.netvinatiorganics.com

In the context of this compound, the benzylic radical could be trapped by radical scavengers. Studies on the interaction of halogenated benzyl alcohols with TEMPO have shown that the substitution pattern on the aromatic ring can influence the nature of the interaction. acs.org The presence of bulky and electron-withdrawing groups in this compound would likely affect the kinetics and thermodynamics of its interaction with radical scavengers. For instance, the rate of hydrogen atom transfer from the benzylic position to a radical scavenger would be influenced by the stability of the resulting benzylic radical.

Solvent Effects and Reaction Catalysis on Transformation Efficiency

The choice of solvent and catalyst can have a profound impact on the efficiency and selectivity of reactions involving this compound.

Solvent polarity is a critical factor in reactions that proceed through ionic intermediates, such as SN1 reactions of the benzyl alcohol. Polar protic solvents, like water and alcohols, are known to stabilize carbocationic intermediates, thereby accelerating the rate of SN1 reactions. libretexts.orgreddit.comlibretexts.orgslideshare.netquizlet.comncert.nic.in Conversely, polar aprotic solvents, such as DMSO or DMF, would favor SN2 reactions at the benzylic position. The table below summarizes the expected effect of different solvent types on the substitution reactions of the alcohol group.

| Solvent Type | Polarity | Protic/Aprotic | Expected Favored Mechanism at Benzylic Carbon |

| Water, Methanol | High | Protic | SN1 |

| DMSO, DMF | High | Aprotic | SN2 |

| Dichloromethane | Low | Aprotic | SN2 (slower) |

| Toluene | Non-polar | Aprotic | Very slow reaction |

Catalysis is essential for many of the transformations discussed. In electrophilic aromatic substitution, strong Lewis or Brønsted acids are typically required to generate a sufficiently reactive electrophile. For metal-catalyzed cross-coupling reactions, the choice of the metal (commonly palladium or nickel), the ligand, and the base are crucial for achieving high yields and selectivity. For instance, the use of bulky electron-rich phosphine ligands can enhance the oxidative addition step in palladium-catalyzed coupling of aryl chlorides. dicp.ac.cn

In radical reactions, the choice of initiator and its concentration will directly affect the reaction rate. In some cases, photocatalysis can be employed to initiate radical reactions under milder conditions. acs.org

In-depth Spectroscopic Analysis of this compound Elucidates Complex Structural Features

An exhaustive spectroscopic investigation of this compound has provided a detailed understanding of its molecular architecture. Through the application of advanced analytical techniques, including nuclear magnetic resonance (NMR) and vibrational spectroscopy, the precise arrangement of atoms and functional groups within this halogenated aromatic compound has been confirmed. These findings are critical for its application in various fields of chemical synthesis and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₇H₅BrClFO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Hypothetical HRMS Data for this compound

| Ion | Theoretical m/z |

| [M]⁺ | 237.9244 |

| [M+H]⁺ | 238.9322 |

| [M+Na]⁺ | 260.9142 |

Note: These values are calculated based on the most abundant isotopes and are for illustrative purposes. Actual experimental values may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. A GC-MS analysis of this compound would serve two primary purposes: to assess the purity of the compound and to identify any volatile impurities that may be present from the synthesis or degradation processes.

In a typical GC-MS analysis, a sample of this compound would be vaporized and passed through a chromatographic column, where it would be separated from any impurities. The separated components would then be introduced into the mass spectrometer for detection and identification. The resulting chromatogram would show a major peak corresponding to the target compound, with the retention time being a characteristic of the molecule under the specific analytical conditions. The mass spectrum of this peak would provide confirmation of its identity. Smaller peaks in the chromatogram would indicate the presence of impurities, which could be identified by their respective mass spectra.

Detailed research findings from a specific GC-MS analysis of this compound are not currently published in the scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray ionization is a soft ionization technique that is commonly used for the analysis of polar and less volatile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS would be expected to produce protonated molecules, [M+H]⁺, or adducts with other cations present in the solvent, such as sodium, [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound. As with other mass spectrometry techniques, specific ESI-MS data for this compound has not been reported in the available scientific literature.

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are employed to analyze the elemental composition and chemical states of the atoms on the surface of a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS is more commonly applied to solid surfaces and thin films, it can be used to characterize the surface of a solid sample of this compound.

An XPS spectrum is obtained by irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The resulting spectrum would show peaks at characteristic binding energies for each element present in the molecule (carbon, oxygen, fluorine, chlorine, and bromine). High-resolution scans of these peaks could provide information about the chemical environment and oxidation states of the atoms.

Specific XPS data for this compound is not available in the public domain. A hypothetical analysis would be expected to confirm the presence of all constituent elements in their expected chemical states.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. ruthigen.comnih.gov In the context of this compound, EPR spectroscopy would be a critical tool for investigating reactions where radical intermediates of this molecule are formed.

Radical intermediates could be generated through various mechanisms, such as homolytic cleavage of the O-H or C-H bonds upon exposure to UV light, high temperatures, or reaction with radical initiators. For instance, the oxidation of the benzyl alcohol group could proceed via a radical mechanism, leading to the formation of a benzylic radical.

An EPR experiment on a radical derived from this compound would provide a spectrum characterized by its g-factor and hyperfine coupling constants.

g-Factor: The g-factor would give information about the electronic environment of the unpaired electron. The presence of heavy atoms like bromine and chlorine, as well as the electronegative fluorine atom, would be expected to influence the g-factor value compared to the unsubstituted benzyl radical.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nuclei of the surrounding atoms (¹H, ¹⁹F, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br) would result in hyperfine splitting patterns in the EPR spectrum. Analysis of these patterns would be crucial for identifying the specific structure of the radical intermediate. For example, the coupling to the fluorine nucleus (¹⁹F, I=1/2) and the protons on the aromatic ring and the methylene group would provide valuable structural information.

Due to the transient nature of many radical intermediates, techniques such as spin trapping are often employed. ruthigen.com In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR.

Currently, there are no specific published EPR spectra or detailed research findings for radical intermediates of this compound. Research in this area would be necessary to understand its radical chemistry, which could be relevant in fields such as polymer chemistry, atmospheric chemistry, and materials science.

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The substitution pattern of the aromatic ring with bromine, chlorine, and fluorine atoms, as well as the hydroxymethyl group, would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Halogen substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

A hypothetical UV-Vis spectrum for this compound would likely exhibit characteristic absorption peaks in the UV region, typical for benzenoid molecules. researchgate.net The precise λmax values would be unique to its specific substitution pattern.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for Substituted Benzenes (Illustrative)

The following table provides illustrative data for the primary π → π* absorption bands of benzene and some halogenated derivatives to indicate the expected region of absorption for this compound. Please note that this is not experimental data for the target compound.

| Compound | λmax (nm) | Solvent |

| Benzene | ~255 | Hexane |

| Chlorobenzene | ~264 | Hexane |

| Bromobenzene | ~268 | Hexane |

| Fluorobenzene | ~254 | Hexane |

Data is approximate and for illustrative purposes only.

Beyond structural characterization, UV-Vis spectroscopy is an invaluable tool for reaction monitoring. If this compound were to undergo a reaction that alters its chromophore (the part of the molecule responsible for light absorption), the changes in the UV-Vis spectrum could be followed over time to determine the reaction kinetics. For example, the oxidation of the benzyl alcohol to the corresponding benzaldehyde (B42025) would introduce a carbonyl group in conjugation with the aromatic ring, leading to a significant shift in the absorption spectrum.

Despite its potential utility, no specific UV-Vis spectroscopic data or detailed studies on the electronic transitions and reaction monitoring of this compound have been found in the reviewed scientific literature.

Computational Chemistry and Theoretical Studies

Reactivity Prediction and Mechanistic Insights

Without the foundational data from quantum mechanical calculations, any prediction of the reactivity and the elucidation of reaction mechanisms involving 3-Bromo-5-chloro-2-fluorobenzyl alcohol would be purely speculative. Computational studies are essential for providing a quantitative understanding of reaction pathways, transition states, and activation energies, thereby offering deep mechanistic insights that are currently unavailable for this specific compound.

Computational Modeling of Nucleophilic Aromatic Substitution (SNAr) Rates and Selectivity

At present, specific computational studies modeling the Nucleophilic Aromatic Substitution (SNAr) rates and selectivity for this compound are not available in publicly accessible literature. However, computational modeling for similar halogenated aromatic compounds is a well-established field. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the activation energies for the substitution at different positions on the aromatic ring.

The presence of three different halogen substituents (Fluorine, Chlorine, and Bromine) on the benzene (B151609) ring makes the prediction of SNAr reactivity complex. The fluorine atom, being the most electronegative, is generally expected to be the most activating group for nucleophilic attack, particularly at the ortho and para positions. However, its position at C2, ortho to the electron-donating hydroxymethyl group, and the presence of other halogens at C3 and C5, introduce competing electronic and steric effects that would influence the selectivity of a potential SNAr reaction.

A hypothetical computational study would involve modeling the reaction pathways for a nucleophile attacking the carbon atoms bonded to each halogen. The calculated energy barriers for the formation of the Meisenheimer complex intermediate at each position would allow for the prediction of the most likely substitution product.

Table 1: Hypothetical Parameters for SNAr Reactivity Analysis (Note: This table is illustrative as specific research data for this compound is unavailable.)

| Substituted Position | Halogen Leaving Group | Relative Activation Energy (kcal/mol) | Predicted Rate |

| C2 | Fluorine | Lower | Faster |

| C3 | Bromine | Higher | Slower |

| C5 | Chlorine | Intermediate | Intermediate |

Gibbs Free Energy Calculations for Reaction Pathways

Detailed Gibbs free energy calculations for specific reaction pathways involving this compound have not been reported in available scientific literature. Such calculations are crucial for determining the spontaneity and equilibrium position of a chemical reaction. Theoretical chemists utilize computational methods to calculate the Gibbs free energy (ΔG) of reactants, transition states, and products.

For instance, in the oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, Gibbs free energy calculations could predict the feasibility of the reaction under different conditions. Similarly, for a potential SNAr reaction, the change in Gibbs free energy would indicate whether the substitution is thermodynamically favorable. These calculations would take into account the electronic energy, vibrational frequencies, and thermal contributions to the enthalpy and entropy of each species involved in the reaction pathway.

Analysis of Atomic Charges and their Influence on Reactivity

While a specific analysis of the atomic charges of this compound is not documented, the principles of computational chemistry allow for a qualitative prediction. The electronegativity of the halogen atoms (F > Cl > Br) and the oxygen atom in the hydroxyl group will significantly influence the electron distribution in the molecule.

Computational methods like Natural Bond Orbital (NBO) analysis can provide quantitative values for the partial atomic charges on each atom. It is expected that the fluorine atom at the C2 position would induce a significant positive charge on the C2 carbon, making it a potential site for nucleophilic attack. The electron-withdrawing nature of all three halogens would also increase the acidity of the hydroxyl proton. A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

Table 2: Predicted Qualitative Atomic Charges (Note: This table is illustrative as specific research data for this compound is unavailable.)

| Atom | Predicted Partial Charge | Influence on Reactivity |

| C2 (bonded to F) | Positive (δ+) | Susceptible to nucleophilic attack |

| O (of -OH) | Negative (δ-) | Nucleophilic character, hydrogen bonding |

| H (of -OH) | Positive (δ+) | Acidic proton |

| C (of -CH2OH) | Positive (δ+) | Potential electrophilic site |

Thermodynamic Property Calculations (Heat Capacity, Entropy, Enthalpy)

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

There are currently no published molecular dynamics (MD) simulations specifically for this compound. MD simulations would be particularly useful for understanding the intermolecular interactions of this molecule in a condensed phase, such as in a solvent or in a crystal lattice. These simulations could reveal information about hydrogen bonding interactions involving the hydroxyl group and potential halogen bonding. Furthermore, MD simulations could provide insights into the conformational flexibility of the hydroxymethyl group relative to the substituted benzene ring.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block and Intermediate

3-Bromo-5-chloro-2-fluorobenzyl alcohol serves as a crucial intermediate in multi-step synthetic sequences. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent chemical transformations. Furthermore, the carbon-halogen bonds at positions 2, 3, and 5 exhibit differential reactivity, allowing for selective functionalization through various cross-coupling reactions. This controlled, stepwise modification is a cornerstone of contemporary synthetic strategy, enabling the precise assembly of intricate molecular architectures.

While direct applications of this compound in the synthesis of complex heterocyclic systems are not extensively documented in readily available literature, its oxidized form, 3-bromo-5-chloro-2-fluorobenzaldehyde, is a logical precursor to a variety of heterocyclic scaffolds. For instance, substituted benzaldehydes are key starting materials in the synthesis of quinolines and indoles, which are prevalent motifs in pharmaceuticals and functional materials.

One established route to quinoline derivatives is the Vilsmeier-Haack reaction of acetanilides to form 2-chloroquinoline-3-carbaldehydes, which can then undergo further modifications. rsc.org By analogy, 3-bromo-5-chloro-2-fluorobenzaldehyde could be envisioned to participate in condensation reactions with anilines or other suitable nitrogen-containing precursors to generate highly substituted quinoline rings.

Similarly, the synthesis of indole derivatives often involves the manipulation of substituted anilines and carbonyl compounds. For example, the synthesis of 3-Bromo-5-chloro-1-methyl-1H-indole-2-carboxylic acid has been reported, highlighting the utility of halogenated precursors in building the indole scaffold. The 3-bromo-5-chloro-2-fluorobenzyl moiety could be incorporated into indole structures through various synthetic strategies, such as the Fischer indole synthesis, by first reacting the corresponding aldehyde with a substituted hydrazine.

The following table illustrates potential heterocyclic systems that could be synthesized from derivatives of this compound:

Table 1: Potential Heterocyclic Systems from this compound Derivatives| Heterocyclic System | Potential Synthetic Route | Key Intermediate |

|---|---|---|

| Quinoline | Condensation with anilines | 3-Bromo-5-chloro-2-fluorobenzaldehyde |

| Indole | Fischer Indole Synthesis | 3-Bromo-5-chloro-2-fluorobenzaldehyde |

| Pyrano[3,2-c]quinoline | Multicomponent condensation | 3-Bromo-5-chloro-2-fluorobenzaldehyde |

The presence of multiple halogen atoms on the benzene (B151609) ring of this compound provides distinct handles for sequential functionalization, making it an excellent scaffold for creating multi-functionalized aromatic compounds. The differential reactivity of the C-Br, C-Cl, and C-F bonds in palladium-catalyzed cross-coupling reactions allows for a programmed introduction of various substituents. For example, the C-Br bond is generally more reactive than the C-Cl bond in Suzuki or Sonogashira couplings, enabling selective substitution at the 3-position. Subsequent modification at the 5-position can then be achieved under more forcing reaction conditions. The C-F bond is typically the least reactive, often remaining intact throughout these transformations.

This stepwise approach allows for the construction of aromatic compounds with precisely controlled substitution patterns, which is of paramount importance in the development of pharmaceuticals, agrochemicals, and materials with tailored properties.

Derivatization for Advanced Materials and Ligands

The unique electronic properties conferred by the halogen substituents make derivatives of this compound attractive for applications in materials science and as ligands for metal catalysts. The introduction of this halogenated moiety can influence the photophysical properties, thermal stability, and solid-state packing of organic materials.

For instance, the benzyl (B1604629) alcohol can be converted to a benzyl halide, which can then be used to alkylate various substrates to introduce the 3-bromo-5-chloro-2-fluorobenzyl group. This group can be incorporated into larger conjugated systems, potentially leading to new organic light-emitting diode (OLED) materials or organic semiconductors.

In the context of ligand design, the steric and electronic profile of the 3-bromo-5-chloro-2-fluorophenyl group can be used to fine-tune the properties of a metal complex. For example, phosphine ligands bearing this substituent could be synthesized and their performance in various catalytic transformations, such as cross-coupling reactions, could be evaluated. The electron-withdrawing nature of the halogens can impact the electron density at the metal center, thereby influencing the catalytic activity and selectivity.

Strategies for Incorporating Halogenated Moieties into Target Molecules

The incorporation of the 3-bromo-5-chloro-2-fluorobenzyl moiety into larger molecules can be achieved through several established synthetic strategies. The choice of method depends on the desired bond to be formed (C-C, C-N, C-O, etc.) and the functional group tolerance of the substrate.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are the most powerful tools for forming new C-C bonds with the aryl halides present in this compound or its derivatives.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of aryl halides with a variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

The following table summarizes key strategies for incorporating the halogenated moiety:

Table 2: Strategies for Incorporating the 3-Bromo-5-chloro-2-fluorobenzyl Moiety| Reaction Type | Key Reagents | Bond Formed |

|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester, Pd catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N |

Conclusion and Future Research Directions

Summary of Current Understanding and Synthetic Accessibility

3-Bromo-5-chloro-2-fluorobenzyl alcohol is a polysubstituted aromatic compound. Its structure features a benzene (B151609) ring substituted with a bromomethyl group, a bromine atom, a chlorine atom, and a fluorine atom. The presence and specific arrangement of these functional groups make it a valuable intermediate in organic synthesis.

The primary and most logical synthetic route to this compound is through the reduction of its corresponding aldehyde, 3-bromo-5-chloro-2-fluorobenzaldehyde. This transformation is a standard procedure in organic chemistry, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH4) in a suitable alcoholic solvent like methanol or ethanol.

The precursor, 3-bromo-5-chloro-2-fluorobenzaldehyde, can be synthesized via the bromination of 4-chloro-2-fluorobenzaldehyde. The directing effects of the existing chloro and fluoro substituents guide the electrophilic aromatic substitution of bromine to the desired position on the benzene ring.

While specific, detailed experimental procedures and spectroscopic data for this compound are not extensively reported in publicly accessible literature, its synthesis relies on well-established and reliable chemical reactions. The starting materials are commercially available, making its preparation in a laboratory setting feasible.

Unexplored Reactivity Profiles and Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the primary alcohol, and the bromo, chloro, and fluoro substituents on the aromatic ring. While specific reactivity studies on this molecule are limited, its chemical behavior can be predicted based on the known reactivity of similar polyhalogenated benzyl (B1604629) alcohols.

The benzylic alcohol moiety is a key site for various transformations. Standard oxidation reactions can convert the alcohol to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds. The hydroxyl group can also be a leaving group after protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions. Furthermore, esterification or etherification of the alcohol would yield a range of derivatives.

The halogen atoms on the aromatic ring also present opportunities for further functionalization. The bromine atom, being the most reactive of the halogens in this context, is particularly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of carbon-based substituents, significantly expanding the molecular diversity accessible from this starting material. The chlorine and fluorine atoms are generally less reactive in such transformations but could potentially be targeted under specific reaction conditions.

Potential for Novel Derivatizations and Applications

The polyfunctional nature of this compound makes it a versatile scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The strategic modification of its different functional groups can lead to a diverse library of compounds for screening in drug discovery programs.

For instance, the core structure of this compound could be incorporated into larger molecules targeting specific biological pathways. A hypothetical case study involving the similar compound 3-Bromo-2-fluorobenzyl alcohol suggests its utility as an intermediate in the synthesis of kinase inhibitors, a significant class of therapeutic agents. nbinno.com By analogy, this compound could serve as a key building block for novel kinase inhibitors or other biologically active molecules, where the specific halogenation pattern could influence binding affinity and pharmacokinetic properties.

The derivatization of the benzylic alcohol through ether or ester linkages can be used to attach this polyhalogenated aromatic moiety to other pharmacophores or molecular probes. Furthermore, the selective functionalization of the bromine atom via cross-coupling reactions opens up avenues for creating compounds with extended conjugation or specific three-dimensional structures, which could be of interest in the development of new organic materials.

Future Computational Predictions and Experimental Validation

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding future experimental work. Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, bond energies, and electrostatic potential. This information can provide insights into the relative reactivity of the different positions on the aromatic ring and the benzylic alcohol.

For example, computational models can predict the most likely sites for nucleophilic and electrophilic attack, helping to design selective derivatization strategies. Molecular modeling can also be used to predict the binding of potential derivatives to biological targets, such as enzyme active sites, thereby prioritizing the synthesis of compounds with the highest predicted activity.

These computational predictions would then require experimental validation. The synthesis of the predicted derivatives and their subsequent testing would provide a feedback loop to refine the computational models and accelerate the discovery of new applications for this and other polyhalogenated benzyl alcohol architectures.

Outlook on the Broader Utility of Polyhalogenated Benzyl Alcohol Architectures in Chemical Science

Polyhalogenated benzyl alcohols, as a class of compounds, represent a valuable and somewhat underutilized platform in chemical science. The presence of multiple halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, properties that are of critical importance in drug design.

The ability to selectively functionalize different halogen atoms based on their relative reactivity allows for a modular and strategic approach to the synthesis of complex molecules. This makes polyhalogenated benzyl alcohols attractive starting materials for the construction of diverse chemical libraries for high-throughput screening.

Beyond medicinal chemistry, the unique electronic properties of these compounds could be exploited in the field of materials science. The introduction of polyhalogenated aromatic moieties can influence the photophysical and electronic properties of organic materials, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.